molecular formula C12H13NO2 B8766482 Ethyl 2-(3-cyanophenyl)propanoate

Ethyl 2-(3-cyanophenyl)propanoate

Cat. No.: B8766482
M. Wt: 203.24 g/mol
InChI Key: GBWOMJJQNZRHMW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenyl)propanoate is an ester derivative featuring a propanoate backbone substituted at the 2-position with a 3-cyanophenyl group.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 2-(3-cyanophenyl)propanoate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)9(2)11-6-4-5-10(7-11)8-13/h4-7,9H,3H2,1-2H3

InChI Key

GBWOMJJQNZRHMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2)
  • Structural Difference: The acetate backbone (vs. propanoate) and para-cyano substitution.
  • Impact : Reduced steric hindrance and altered electronic effects due to the shorter carbon chain and different substitution position. Similarity score: 0.79 .
  • Applications : Likely used as a precursor in nitrile-containing drug synthesis, though specific data are unavailable.
Ethyl 2-(3-chlorophenyl)propanoate
  • Synthesis: Prepared via sulfuric acid-catalyzed esterification of 2-(3-chlorophenyl)propanoic acid in ethanol .
  • Key Difference : Chloro (-Cl) substituent (electron-withdrawing but less polar than -CN).
  • Physicochemical Impact: Lower polarity compared to the cyano analogue, affecting solubility in organic solvents.
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0)
  • Structural Difference: Methyl ester group and geminal methyl substitution on the propanoate chain.
  • Impact : Increased steric hindrance and reduced reactivity in ester hydrolysis. Similarity score: 0.81 .

Compounds with Heterocyclic or Complex Substituents

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)
  • Structure : Features a 2-chlorophenyl and an additional phenyl group.
Quizalofop-P-ethyl
  • Structure: Contains a quinoxalinyloxy-phenoxy group.
  • Applications : Herbicidal activity due to inhibition of acetyl-CoA carboxylase. Demonstrates the role of aromatic heterocycles in agrochemical efficacy .

Physicochemical and Reactivity Comparisons

Property Ethyl 2-(3-cyanophenyl)propanoate Ethyl 2-(3-chlorophenyl)propanoate Ethyl 2-(4-cyanophenyl)acetate
Substituent Electronic Effect Strongly electron-withdrawing (-CN) Moderately electron-withdrawing (-Cl) Strongly electron-withdrawing (-CN, para)
Polarity High Moderate High
Synthetic Method Likely acid-catalyzed esterification H₂SO₄/ethanol reflux Not explicitly described
Potential Applications Pharmaceutical intermediates Agrochemical precursors Nitrile-based drug synthesis

Analytical Characterization

  • NMR Differentiation: The nitrile carbon in this compound would exhibit a distinct ¹³C-NMR signal near 110–120 ppm, absent in chloro or methoxy derivatives .
  • Chromatographic Behavior : Higher polarity due to -CN may result in longer retention times in reverse-phase HPLC compared to chlorophenyl analogues.

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